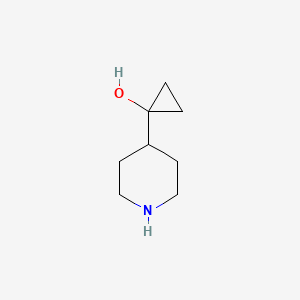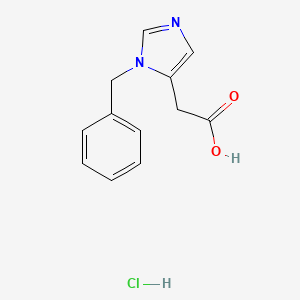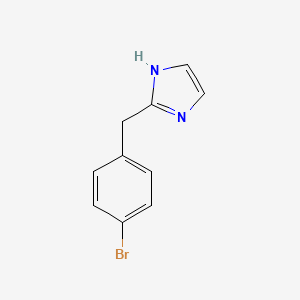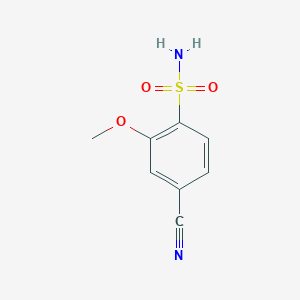![molecular formula C7H4BrN3O B1375552 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one CAS No. 909186-02-3](/img/structure/B1375552.png)
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one
説明
“3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” is a chemical compound with the molecular formula C7H4BrN3 . It is a derivative of pyridazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromine atom is attached to the third carbon atom in the ring .Physical And Chemical Properties Analysis
The average mass of “this compound” is 210.031 Da, and its monoisotopic mass is 208.958847 Da .科学的研究の応用
Synthesis Methods
3-Bromopyrido[2,3-d]pyridazin-8(7H)-one and its derivatives are pivotal in various synthesis methods. Estevez, Coelho, and Raviña (1999) demonstrated its use in palladium-catalyzed cross-coupling reactions to prepare 5-substituted 6-phenyl-(2H)-pyridazin-3-ones (Estevez, Coelho, & Raviña, 1999). Lassagne et al. (2018) used related compounds in deprotometalation-trapping reactions leading to pyrazino-fused carbazoles and carbolines, showcasing the diversity in synthetic applications (Lassagne et al., 2018).
Crystal and Molecular Structure
Understanding the crystal and molecular structure of such compounds is crucial in material science. Bovio and Locchi (1972) determined the crystal and molecular structure of a closely related compound, 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, providing insights into the structural properties of these heterocycles (Bovio & Locchi, 1972).
Pharmacological Applications
Although excluded from direct drug use and dosage, the synthesis of compounds related to this compound has implications in pharmacology. Gössnitzer et al. (2002) synthesized novel derivatives and tested them for sedative and anticonvulsant activity, showcasing their potential in medicinal chemistry (Gössnitzer et al., 2002).
Chemical Properties and Reactions
Investigating the chemical properties and reactions of these compounds is fundamental for their application in various fields. Paul and Rodda (1969) explored the oxidation, bromination, and other reactions of Pyrido[2,3-d]pyridazine, providing valuable information on its chemical behavior (Paul & Rodda, 1969).
作用機序
Target of Action
The primary target of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is mainly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling . Recent studies have suggested that HPK1 is a promising therapeutic target for cancer immunotherapy .
Mode of Action
This compound acts as an effective inhibitor of HPK1 . It shows potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM in a kinase group . It can effectively inhibit the phosphorylation level of HPK1 substrate SLP76 .
Biochemical Pathways
The inhibition of HPK1 by this compound affects the T-cell receptor (TCR) signaling pathway . By inhibiting HPK1, the compound can enhance the secretion of IL-2 in Jurkat cells (a human T-cell leukemia cell line) .
Result of Action
The inhibition of HPK1 by this compound leads to enhanced secretion of IL-2 in Jurkat cells . This suggests that the compound could potentially enhance T-cell responses, making it a promising candidate for cancer immunotherapy .
生化学分析
Biochemical Properties
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This binding often involves interactions with the active site or allosteric sites of the enzyme, resulting in changes in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of the compound changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in these pathways, influencing the overall metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glycolytic flux and alterations in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often localized to specific compartments or organelles within the cell, such as the nucleus or mitochondria. Targeting signals or post-translational modifications can direct the compound to these specific locations, where it interacts with target biomolecules and exerts its biological effects .
特性
IUPAC Name |
3-bromo-7H-pyrido[2,3-d]pyridazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJTZYVLCLRQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738385 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909186-02-3 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

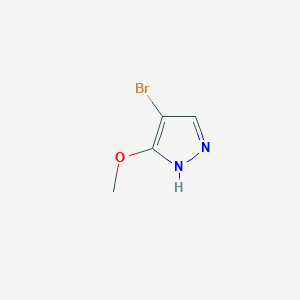
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

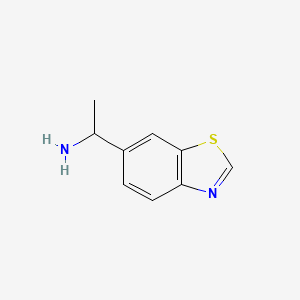
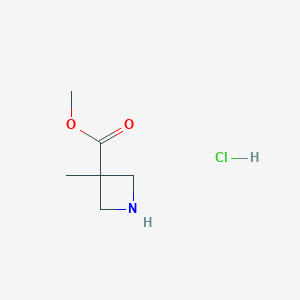
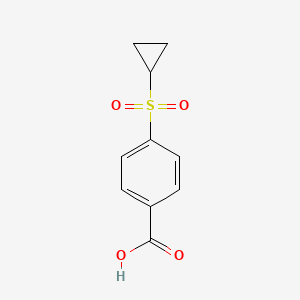
![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)
